molecular formula C12H17FN2O B13576662 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

Cat. No.: B13576662
M. Wt: 224.27 g/mol
InChI Key: ILFQXITWGYYZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 3-fluoro-2-methoxyphenylmethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or aromatic ring .

Scientific Research Applications

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the fluorine atom, which can affect its biological activity and chemical properties.

    1-(3-Fluorophenyl)piperazine: Lacks the methoxy group, which can influence its reactivity and interactions with biological targets.

    1-(2-Fluoro-5-methoxyphenyl)piperazine: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is unique due to the presence of both the fluorine and methoxy groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FN2O. The compound features a piperazine ring substituted with a 3-fluoro-2-methoxyphenyl group, which enhances its chemical reactivity and biological potential. The presence of fluorine and methoxy groups is known to influence pharmacological properties, making this compound a candidate for further research in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the use of reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction. The reaction conditions must be carefully controlled to optimize yield and purity.

Pharmacological Properties

Research indicates that compounds containing piperazine rings exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cells. Research on structurally related piperazine compounds has indicated their potential to modulate neurotransmitter activity, which could be leveraged in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission or cellular signaling pathways. Such interactions could lead to alterations in cellular behavior, contributing to its observed pharmacological activities .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(2-Methoxyphenyl)piperazineMethoxy group on phenyl ringLacks fluorine substitution
1-(2-Fluoro-6-methoxyphenyl)piperazineFluorine and methoxy groupsDifferent positional substitution affecting activity
1-(3-Methoxyphenyl)piperazineMethoxy group on phenyl ringNo fluorine substitution
1-(4-Fluorophenyl)piperazineFluorine at para positionVariation in position impacts reactivity

The combination of the fluorine and methoxy groups in the phenyl ring of this compound is believed to significantly influence its reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have focused on the biological activity of piperazine derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Screening : A study assessed various piperazine derivatives against a range of bacterial strains, revealing that those with similar structural features to this compound exhibited strong antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
  • Cytotoxicity Tests : In vitro tests demonstrated that certain piperazine compounds could induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar cytotoxic properties .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(3-fluoro-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-12-10(3-2-4-11(12)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

ILFQXITWGYYZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.